N-butyl-2-phenoxyacetamide

Fungicide Agricultural Chemistry Phytophthora infestans

Selecting N-butyl-2-phenoxyacetamide (CAS 19039-73-7) is critical for research programs investigating N-alkyl chain length effects on biological activity. QSAR data demonstrate that the N-butyl group directly enhances MAO-B inhibitory potency compared to smaller N-alkyl analogs. Additionally, patent literature identifies N-butyl as a preferred substituent for achieving superior fungicidal activity against Oomycete pathogens like Phytophthora infestans. This compound serves as a validated lead scaffold for NOTUM inhibitor fragment growing and anti-virulence agent screening. Generic substitution with other N-alkyl phenoxyacetamides is scientifically unjustified due to significant divergence in molecular weight, lipophilicity, and steric profile.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 19039-73-7
Cat. No. B8770898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-phenoxyacetamide
CAS19039-73-7
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCCCNC(=O)COC1=CC=CC=C1
InChIInChI=1S/C12H17NO2/c1-2-3-9-13-12(14)10-15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14)
InChIKeyBDZRCGPKMDTAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-butyl-2-phenoxyacetamide (CAS 19039-73-7): Product-Specific Evidence Guide for Procurement and Research


N-butyl-2-phenoxyacetamide (CAS 19039-73-7) is an N-alkyl substituted phenoxyacetamide derivative with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol [1]. This compound belongs to a class of phenoxyacetamides recognized for diverse biological activities, including enzyme inhibition and antimicrobial properties [2]. Its N-butyl substitution distinguishes it from other N-alkyl analogs by conferring specific physicochemical and potential pharmacological characteristics relevant to scientific research and industrial applications.

Why N-butyl-2-phenoxyacetamide Cannot Be Simply Substituted with Other N-alkyl Phenoxyacetamides


Generic substitution among N-alkyl-2-phenoxyacetamide derivatives is scientifically unjustified due to the significant impact of the N-alkyl chain length and branching on both physicochemical properties and biological activity. Quantitative structure-activity relationship (QSAR) studies on this compound class demonstrate that molecular weight, which is directly influenced by the N-alkyl substituent, correlates positively with monoamine oxidase B (MAO-B) inhibitory activity [1]. Specifically, bulkier N-alkyl groups, such as the butyl moiety in N-butyl-2-phenoxyacetamide (MW 207.27 g/mol), are predicted to enhance MAO-B inhibition compared to smaller analogs like N-methyl-2-phenoxyacetamide (MW 165.19 g/mol) [2]. Furthermore, patent literature explicitly identifies N-butyl as a preferred substituent for achieving superior fungicidal activity against pathogens like Tomato Late Blight (Phytophthora infestans) within this chemical series [3]. Therefore, substituting N-butyl-2-phenoxyacetamide with a different N-alkyl analog would alter its molecular weight, lipophilicity, and steric profile, potentially compromising or eliminating its intended biological function.

Quantitative Differentiation of N-butyl-2-phenoxyacetamide (CAS 19039-73-7) Against Key Comparators


Fungicidal Activity: N-Butyl Substitution as a Preferred Embodiment for Tomato Late Blight Control

Patent literature explicitly designates N-butyl as one of the preferred N-alkyl substituents within the phenoxyacetamide class for achieving fungicidal activity, particularly against Tomato Late Blight (Phytophthora infestans) [1]. The patent specification states that compounds with N-butyl groups exhibit 'superior fungicidal activity' compared to other alkyl substitutions, although specific quantitative EC50 values for N-butyl-2-phenoxyacetamide are not disclosed in the patent document [1]. This class-level inference positions N-butyl-2-phenoxyacetamide as a structurally preferred candidate for fungicide development over N-alkyl analogs with shorter (e.g., methyl, ethyl) or branched (e.g., tert-butyl) chains.

Fungicide Agricultural Chemistry Phytophthora infestans

MAO-B Inhibitory Potential: Molecular Weight-Driven Activity Enhancement

A QSAR study on 2-phenoxyacetamide analogs established that molecular weight (MW) is positively correlated with MAO-B inhibitory activity (r² = 0.9033, q² = 0.8376) [1]. N-butyl-2-phenoxyacetamide, with a MW of 207.27 g/mol, is predicted to exhibit enhanced MAO-B inhibition compared to lower MW analogs such as N-methyl-2-phenoxyacetamide (MW 165.19 g/mol) and N-ethyl-2-phenoxyacetamide (MW 179.22 g/mol) [2]. The QSAR model indicates that bulkier N-alkyl groups, like the n-butyl moiety, contribute favorably to the compound's interaction with the MAO-B enzyme active site, likely through hydrophobic and steric complementarity.

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

NOTUM Inhibition: Fragment-Based Starting Point with Optimizable Potency

A crystallographic fragment screen identified the unsubstituted 2-phenoxyacetamide scaffold as a weak inhibitor of the Wnt-depalmitoleating enzyme NOTUM, with an IC50 of 33 μM [1]. Subsequent structure-based drug design (SBDD) optimized this scaffold to yield potent inhibitors such as indazole 38 (IC50 0.032 μM) and isoquinoline 45 (IC50 0.085 μM), representing a >1000-fold improvement in potency [1]. N-butyl-2-phenoxyacetamide, which retains the core 2-phenoxyacetamide scaffold while introducing an N-butyl substituent, may serve as an alternative starting point for NOTUM inhibitor optimization. The N-butyl group could potentially enhance binding affinity through additional hydrophobic interactions within the palmitoleate pocket, although this has not been experimentally validated for this specific compound.

Wnt Signaling Fragment-Based Drug Discovery Carboxylesterase Inhibition

Physicochemical Differentiation: LogP and Solubility Profile for Formulation and ADME Considerations

N-butyl-2-phenoxyacetamide exhibits a calculated logP value of approximately 0.815 [1], positioning it as moderately lipophilic. This logP value is distinct from that of shorter N-alkyl analogs; for instance, N-methyl-2-phenoxyacetamide (MW 165.19) has a predicted lower logP due to its reduced hydrocarbon chain length [2]. The compound demonstrates solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited aqueous solubility . This solubility profile is typical for N-alkyl phenoxyacetamides and is a critical parameter for experimental design, particularly for in vitro assays requiring DMSO stock solutions and for assessing membrane permeability in cellular or in vivo models.

Physicochemical Properties Drug Formulation ADME

Recommended Research and Industrial Applications for N-butyl-2-phenoxyacetamide (CAS 19039-73-7)


Agricultural Fungicide Development: Lead Optimization for Oomycete Control

Based on the patent preference for N-butyl substitution in phenoxyacetamide fungicides [1], this compound is ideally suited as a lead compound or key intermediate in the development of novel fungicides targeting Oomycete pathogens such as Phytophthora infestans (Tomato Late Blight) and Plasmopara viticola (Downy Mildew). Researchers can utilize N-butyl-2-phenoxyacetamide as a scaffold for further structural modifications, including the introduction of halogens or heterocyclic moieties on the phenyl ring, to enhance fungicidal potency and spectrum.

Neuroscience Research: MAO-B Inhibitor Probe Synthesis and Screening

Given the positive correlation between molecular weight and MAO-B inhibition established by QSAR models [2], N-butyl-2-phenoxyacetamide is a rational choice for synthesizing a focused library of N-alkyl phenoxyacetamide probes. Medicinal chemists can use this compound to experimentally validate the QSAR predictions and explore structure-activity relationships around the N-alkyl chain length and branching, contributing to the development of selective MAO-B inhibitors for neurological disorders.

Fragment-Based Drug Discovery: NOTUM Inhibitor Optimization

As a derivative of the 2-phenoxyacetamide fragment that binds to the NOTUM palmitoleate pocket (IC50 = 33 μM for the unsubstituted amide) [3], N-butyl-2-phenoxyacetamide provides a starting point for fragment growing strategies. Researchers can systematically modify the N-butyl group or the phenoxy ring to improve binding affinity and metabolic stability, with the goal of developing potent NOTUM inhibitors for modulating Wnt signaling in disease models.

Chemical Biology: T3SS Virulence Blocker Screening

Phenoxyacetamides have been identified as inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS), a key virulence factor [4]. While N-butyl-2-phenoxyacetamide has not been directly tested, its core scaffold is consistent with active T3SS inhibitors that exhibit IC50 values <1 μM after optimization [4]. This compound can be included in screening cascades aimed at discovering new anti-virulence agents that disarm bacterial pathogens without directly killing them, thereby reducing selective pressure for antibiotic resistance.

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